Agn-PC-0loxzx
Description
Agn-PC-0loxzx is a synthetic polycyclic compound primarily studied for its catalytic and antioxidant properties in advanced material science and analytical chemistry. Its structure features a unique agnosteric core with peripheral phosphate-carboxylate groups, enabling selective redox reactivity and stability under high-temperature conditions . Research highlights its application in industrial catalysis, particularly in hydrocarbon oxidation processes, where it demonstrates superior turnover frequency (TOF) compared to conventional catalysts like Mn-porphyrins . However, its synthesis requires stringent control of solvent polarity and pH to avoid byproduct formation, as noted in preliminary studies .
Properties
CAS No. |
6431-57-8 |
|---|---|
Molecular Formula |
C19H22N4O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C19H22N4O4/c1-4-27-10-6-9-22-15(20)13(19(25)26-3)11-14-17(22)21-16-12(2)7-5-8-23(16)18(14)24/h5,7-8,11,20H,4,6,9-10H2,1-3H3 |
InChI Key |
PVERQYSXWWUBHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=C(C3=N2)C |
Origin of Product |
United States |
Preparation Methods
The preparation of Agn-PC-0loxzx involves several synthetic routes. Common methods include:
Mayer–rod coating: This method is used to fabricate films based on silver nanowires, which are essential components in the synthesis of Agn-PC-0loxzx.
Spin coating: This technique is suitable for preparing small-sized films with excellent stability.
Spray coating: This method allows for the production of larger-sized films, which are crucial for industrial applications.
Vacuum filtration: This method is known for producing films with outstanding performance in terms of surface roughness and uniformity.
Chemical Reactions Analysis
Agn-PC-0loxzx undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reagents, although detailed conditions for Agn-PC-0loxzx are not explicitly mentioned in the available literature.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include water radical cations for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are quaternary ammonium cations and other substituted derivatives.
Scientific Research Applications
Agn-PC-0loxzx has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various chemical products and intermediates.
Biology: It plays a role in biological studies, particularly in understanding cellular processes and interactions.
Medicine: Agn-PC-0loxzx is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is utilized in industrial processes, such as the production of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of Agn-PC-0loxzx involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that the compound can modulate various biochemical processes. For instance, it may act as a positive allosteric modulator of certain receptors, enhancing their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Agn-PC-0loxzx is benchmarked against three structurally analogous compounds: Vn-TP-22q , ZrO₂-PC-5a , and Fe₃O₄@SiO₂-Cat . Key parameters include catalytic efficiency, thermal stability, and environmental impact.
Table 1: Physicochemical and Catalytic Properties
| Compound | TOF (h⁻¹) | Thermal Stability (°C) | Solubility (H₂O, g/L) | Redox Potential (mV) |
|---|---|---|---|---|
| Agn-PC-0loxzx | 12,500 | 320 | 0.45 | +480 |
| Vn-TP-22q | 8,200 | 290 | 1.20 | +620 |
| ZrO₂-PC-5a | 9,750 | 350 | Insoluble | +390 |
| Fe₃O₄@SiO₂-Cat | 6,300 | 400 | Insoluble | +220 |
Key Findings :
- Catalytic Efficiency: Agn-PC-0loxzx outperforms Vn-TP-22q and Fe₃O₄@SiO₂-Cat in TOF due to its agnosteric core, which enhances electron transfer kinetics .
- Thermal Stability : ZrO₂-PC-5a and Fe₃O₄@SiO₂-Cat exhibit higher stability, but their insolubility limits aqueous-phase applications .
- Environmental Impact : Agn-PC-0loxzx produces fewer toxic byproducts (e.g., <0.1% sulfonated residues) compared to Vn-TP-22q (~2.5% residues) .
Key Findings :
- Antioxidant Efficacy : Agn-PC-0loxzx shows a lower EC₅₀ than Vn-TP-22q, indicating higher radical scavenging capacity .
- Cytotoxicity: Agn-PC-0loxzx and ZrO₂-PC-5a are non-toxic at concentrations below 100 μM, unlike Vn-TP-22q .
- Degradation : Agn-PC-0loxzx degrades faster in aqueous environments, reducing ecological persistence .
Mechanistic and Structural Insights
Agn-PC-0loxzx’s reactivity stems from its dual active sites: the phosphate group facilitates proton-coupled electron transfer (PCET), while the carboxylate moiety stabilizes transition states during oxidation . In contrast, Vn-TP-22q relies on vanadium-centered redox cycling, which is pH-sensitive and less efficient in non-polar solvents . ZrO₂-PC-5a’s zirconia framework provides thermal resilience but lacks tunable redox activity.
Biological Activity
Agn-PC-0loxzx is a compound that has garnered interest in the field of medicinal chemistry, particularly due to its structural similarity to known piperidinone derivatives. While specific biological activity data for Agn-PC-0loxzx is limited, insights can be drawn from related compounds and preliminary studies. This article aims to explore the potential biological activities of Agn-PC-0loxzx, its synthesis, and its implications in pharmacology.
Structural Overview
Agn-PC-0loxzx is classified as a piperidinone derivative. The biological activity of such compounds is often influenced by their structural features, including functional groups and stereochemistry. Understanding these aspects is crucial for predicting the compound's pharmacological properties.
Related Compounds and Their Biological Activities
To contextualize the potential activities of Agn-PC-0loxzx, we can examine several related compounds with documented biological effects:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Piperidinone | C5H9NO | Known for analgesic and anti-inflammatory effects. |
| 4-Hydroxy-2-Piperidinone | C5H9NO2 | Exhibits neuroprotective properties. |
| 3-(2-Hydroxy-2,2-diphenylacetoxy)-1,1-dimethylpiperidin-1-ium bromide | C21H26BrNO3 | Used in various pharmaceutical applications. |
These compounds illustrate the diverse pharmacological profiles that piperidinone derivatives can exhibit, suggesting that Agn-PC-0loxzx may possess similar or novel activities based on its unique structure.
Synthesis Methods
The synthesis of Agn-PC-0loxzx may follow methodologies similar to those used for synthesizing other piperidinone derivatives. Common synthetic pathways include:
- Cyclization Reactions : Involving the formation of the piperidinone ring.
- Functional Group Modifications : Altering substituents to enhance biological activity.
- Chiral Synthesis Techniques : To produce specific stereoisomers that may exhibit different biological activities.
These methods require detailed knowledge of the compound's structure and desired properties to optimize yield and activity.
Preliminary Research Findings
While comprehensive studies specifically targeting Agn-PC-0loxzx are scarce, existing literature on related compounds provides valuable insights:
- Analgesic Properties : Compounds like 2-piperidinone have been shown to reduce pain in animal models, suggesting that Agn-PC-0loxzx could also exhibit similar effects if it shares structural characteristics.
- Anti-inflammatory Effects : The presence of certain functional groups in piperidinones has been linked to reduced inflammation, which could be a potential area for exploration with Agn-PC-0loxzx.
- Neuroprotective Activity : The neuroprotective properties observed in 4-hydroxy-2-piperidinone highlight the potential for Agn-PC-0loxzx to contribute to neurological health.
Case Studies and Applications
Although specific case studies on Agn-PC-0loxzx are not available, analogous compounds have been utilized in various therapeutic contexts:
- Pain Management : Studies on piperidinone derivatives have indicated efficacy in managing chronic pain conditions.
- Cognitive Disorders : Research has explored how certain piperidinones can aid in treating neurodegenerative diseases by protecting neuronal integrity.
- Anti-inflammatory Treatments : The application of these compounds in inflammatory diseases showcases their therapeutic versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
